2-Chloro-4-nitrobenzotrifluoride
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, including coupling reactions and reactions with metallic ions . For example, 2-chloro-4-nitrobenzoic acid can be used as a building block for the synthesis of various heterocyclic scaffolds, which are important in drug discovery . The synthesis of these compounds typically involves the use of multireactive building blocks that can undergo further substitution, reduction, and cyclization reactions to afford a diverse library of heterocycles.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic and X-ray diffraction techniques . For instance, the crystal structures of molecular salts of 2-chloro-4-nitrobenzoic acid have been determined by single-crystal X-ray diffraction, revealing the occurrence of weak halogen bonds in the presence of strong hydrogen bonds . Similarly, the structure of 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate was confirmed by IR and single-crystal X-ray diffraction studies .
Chemical Reactions Analysis
The reactivity of related compounds includes their ability to form molecular salts and cocrystals through crystal engineering approaches . The presence of halogen bonds plays a vital role in the stabilization of these structures. Additionally, the introduction of electron-withdrawing substituents such as nitro and trifluoromethyl groups can activate halogen substituents towards nucleophilic attack, allowing for further chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied, including their thermal, spectral, and magnetic behavior . For example, the thermal decomposition of 2-chloro-4-nitrobenzoates of transition metals was investigated, revealing that these compounds decompose explosively upon heating above a certain temperature . The solubility of these complexes in water and their magnetic moment values have also been reported, providing insight into their physicochemical characteristics .
Scientific Research Applications
Crystal Structure Studies
- Isomers of 3-Nitrobenzotrifluoride : Research by Lynch and Mcclenaghan (2003) explored the crystal structures of two isomers related to 2-Chloro-4-nitrobenzotrifluoride, demonstrating their potential for forming cocrystals and highlighting their packing and intermolecular interactions in different crystalline forms (Lynch & Mcclenaghan, 2003).
Magnetic, Spectral, and Thermal Characterization
- Metal Complexes with Nitrobenzoates : Ferenc et al. (2006) conducted studies on the magnetic, spectral, and thermal properties of Co(II), Ni(II), and Cu(II) complexes with 4-chloro-2-nitrobenzoates, revealing their physicochemical properties and thermal decomposition behavior (Ferenc et al., 2006).
Solid-Phase Synthesis Applications
- Building Block for Heterocyclic Synthesis : Křupková et al. (2013) described the use of a related compound, 4-Chloro-2-fluoro-5-nitrobenzoic acid, as a versatile building block in solid-phase synthesis for creating various nitrogenous heterocycles, important in drug discovery (Křupková et al., 2013).
Halogen Bond Studies
- Molecular Salts/Cocrystals with Halogen Bonds : Oruganti et al. (2017) explored the role of halogen bonds in molecular salts and cocrystals of 2-Chloro-4-nitrobenzoic acid, providing insights into their structural stabilization and potential applications in crystal engineering (Oruganti et al., 2017).
Polymorphic System Study
- Polymorphic System Analysis : Barsky et al. (2008) investigated the solid-state behavior of 2-Chloro-4-nitrobenzoic acid, including polymorphic forms and their thermal properties, which is crucial for understanding material stability and pharmaceutical formulation (Barsky et al., 2008).
Analysis of Genotoxic Impurities
- Estimation of Genotoxic Impurities in Pharmaceuticals : Rupakula and Gundlapalli (2021) developed a method using GC-MS/MS for estimating genotoxic impurities, including 4-Nitrobenzotrifluoride, in pharmaceuticals, highlighting its significance in ensuring drug safety and quality control (Rupakula & Gundlapalli, 2021).
Safety And Hazards
properties
IUPAC Name |
2-chloro-4-nitro-1-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-6-3-4(12(13)14)1-2-5(6)7(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTWHSMEZCFDOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381220 | |
Record name | 2-Chloro-4-nitrobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-nitrobenzotrifluoride | |
CAS RN |
151504-80-2 | |
Record name | 2-Chloro-4-nitrobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 151504-80-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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